KLHDC2-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

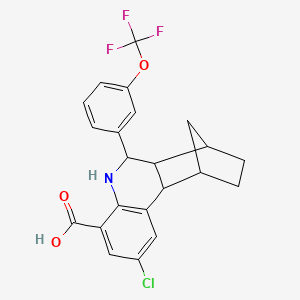

分子式 |

C22H19ClF3NO3 |

|---|---|

分子量 |

437.8 g/mol |

IUPAC名 |

5-chloro-10-[3-(trifluoromethoxy)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |

InChI |

InChI=1S/C22H19ClF3NO3/c23-13-8-15-17-10-4-5-11(6-10)18(17)19(27-20(15)16(9-13)21(28)29)12-2-1-3-14(7-12)30-22(24,25)26/h1-3,7-11,17-19,27H,4-6H2,(H,28,29) |

InChIキー |

MDYBVKDISQFLKR-UHFFFAOYSA-N |

正規SMILES |

C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC(=CC=C5)OC(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to KLHDC2-IN-1: A Novel Ligand for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KLHDC2-IN-1 is a novel, potent, and selective small molecule ligand for the E3 ubiquitin ligase KLHDC2. Its development has opened new avenues in the field of targeted protein degradation (TPD), offering an alternative to the more commonly utilized E3 ligases such as VHL and Cereblon. This technical guide provides a comprehensive overview of this compound and its application in the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on the degradation of the BET-family protein BRD4. This document details the biochemical and cellular activity of this compound and its derived PROTACs, outlines key experimental protocols, and presents signaling and workflow diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound, also identified as compound 6 in initial discovery efforts, is a high-affinity ligand for the Kelch-like homology domain-containing protein 2 (KLHDC2), a substrate recognition component of the CUL2 E3 ubiquitin ligase complex.[1] The discovery of this compound was a significant advancement, expanding the repertoire of E3 ligases that can be co-opted for TPD.[1][2] This molecule serves as a crucial building block for the synthesis of heterobifunctional PROTACs, which can induce the degradation of specific target proteins.[1][3]

PROTACs based on this compound function by simultaneously binding to KLHDC2 and a protein of interest (POI), thereby forming a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the proteasome. The primary application of this compound to date has been in the development of PROTACs targeting the bromodomain and extraterminal (BET) family of proteins, particularly BRD4, a key regulator of gene expression implicated in cancer.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and derived PROTACs based on published literature.

Table 1: Biochemical and Biophysical Properties of KLHDC2 Ligands

| Compound | Description | IC50 (FP Assay) | Kd (SPR) |

| This compound (Compound 6) | Optimized tetrahydroquinoline ligand | 670 nM | 160 nM[1][2] |

| Compound 1 | Initial tetrahydroquinoline hit | 2.5 µM[1][2] | 810 nM[1][2] |

| Compound 2 | Tetrahydroquinoline analog | 1.3 µM[1][2] | 440 nM[1][2] |

| Compound 5 | Tetrahydroquinoline analog | 760 nM | 380 nM[2] |

Table 2: Cellular Activity of BRD4-Degrading PROTACs Derived from KLHDC2 Ligands

| PROTAC | Description | Cell Line | DC50 | Dmax | Time Point |

| PROTAC 8 | JQ1-based PROTAC with a rigid linker | HEK293T (HiBiT-BRD4) | 164 nM | >90% | 4 hours |

| HEK293T (HiBiT-BRD4) | 80 nM[5] | >90% | 24 hours[4] | ||

| SK-BR-3 (endogenous BRD4) | ~100 nM | >60% | 24 hours[1][4] | ||

| PROTAC 7 | JQ1-based PROTAC with a flexible linker | HEK293T (HiBiT-BRD4) | 2.6 µM[1][4] | ~70% | 4 hours[4] |

| HEK293T (HiBiT-BRD4) | 4 µM[1][4] | ~80% | 24 hours[4] | ||

| K2-B4-5e | Methyl-ester containing PROTAC | PC-3 (HiBiT-BRD4) | 1.2 nM | 94% | 6 hours[6] |

| K2-B4-3e | Methyl-ester containing PROTAC | PC-3 (HiBiT-BRD4) | 5.8 nM | 94% | 6 hours[6] |

Signaling Pathway and Mechanism of Action

The mechanism of action for a this compound-based PROTAC targeting BRD4 is a prime example of induced proximity-mediated protein degradation. The PROTAC acts as a molecular bridge, bringing BRD4 into close proximity with the KLHDC2 E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain on BRD4 is then recognized by the 26S proteasome, which leads to the degradation of BRD4 into smaller peptides. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another BRD4 and KLHDC2 molecule.

Caption: Mechanism of KLHDC2-based PROTAC-mediated degradation of BRD4.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the characterization of this compound and its derived PROTACs.

Fluorescence Polarization (FP) Assay for KLHDC2 Binding

This competitive binding assay is used to identify and characterize small molecules that bind to the Kelch domain of KLHDC2.

-

Principle: The assay measures the change in polarization of a fluorescently labeled peptide (e.g., TAMRA-SelK) upon binding to the larger KLHDC2 protein. Unlabeled ligands (like this compound) compete with the fluorescent peptide for binding to KLHDC2, causing a decrease in fluorescence polarization.

-

Protocol Outline:

-

Recombinant GST-tagged KLHDC2 protein is incubated with a test compound at various concentrations in a 384- or 1536-well plate.[1]

-

A fluorescently labeled peptide derived from the C-terminus of SelK (a known KLHDC2 substrate) is added to the mixture.[1]

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to determine the binding affinity (Kd) and kinetics of the interaction between this compound and KLHDC2.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.

-

Protocol Outline:

-

Recombinant KLHDC2 protein is immobilized on a sensor chip.

-

A series of concentrations of the small molecule ligand (e.g., this compound) in a running buffer are flowed over the chip surface.[3]

-

The binding and dissociation of the ligand are monitored in real-time as a change in the SPR signal (response units).

-

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

HiBiT-Based Cellular Degradation Assay

This bioluminescence-based assay provides a quantitative measure of target protein degradation in living cells.[8]

-

Principle: The target protein (e.g., BRD4) is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9.[9][10] In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein leads to a decrease in luminescence.[11][12]

-

Protocol Outline:

-

HEK293T cells with endogenously HiBiT-tagged BRD4 are plated in 384-well plates.[9]

-

Cells are treated with a serial dilution of the PROTAC.

-

After a defined incubation period (e.g., 4 or 24 hours), a lytic reagent containing the LgBiT protein and a luciferase substrate is added.[9]

-

Luminescence is measured using a plate reader.

-

The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) are calculated from the dose-response curve.[6]

-

Experimental and Drug Discovery Workflow

The development of a KLHDC2-based PROTAC involves a multi-step process from initial ligand discovery to cellular characterization.

Caption: Workflow for the development of KLHDC2-based PROTACs.

Conclusion

This compound is a valuable chemical tool for the development of novel PROTACs. The data and protocols presented in this guide demonstrate its utility in the targeted degradation of BRD4 and provide a framework for its application to other therapeutic targets. The expansion of the E3 ligase toolbox to include KLHDC2 offers new opportunities to overcome challenges in drug discovery, such as acquired resistance and the targeting of previously "undruggable" proteins. Further research into KLHDC2-based degraders holds significant promise for the development of next-generation therapeutics.

References

- 1. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 3. arvinas.com [arvinas.com]

- 4. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]

- 5. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Target Degradation [worldwide.promega.com]

- 9. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 11. pl.promega.com [pl.promega.com]

- 12. Quantifying Protein Abundance at Endogenous Levels [worldwide.promega.com]

The Emergence of KLHDC2 as a Novel E3 Ligase for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] While the field has been dominated by the use of a limited number of E3 ligases, primarily VHL and CRBN, there is a growing need to expand the repertoire of available ligases to broaden the scope of degradable targets and overcome potential resistance mechanisms.[1][4][5]

This technical guide focuses on a promising newcomer to the TPD landscape: Kelch-Like Homology Domain Containing protein 2 (KLHDC2). KLHDC2 is a substrate recognition component of the Cullin-2 (CUL2) ubiquitin ligase complex and plays a key role in the C-end degron pathway, which recognizes proteins with specific C-terminal motifs.[4][6] Recent research has successfully identified and characterized small-molecule ligands that can recruit KLHDC2 for the degradation of specific protein targets, thereby validating it as a versatile E3 ligase for PROTAC design.[1][2][7] This document provides an in-depth overview of KLHDC2-IN-1 and other reported ligands, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

KLHDC2 E3 Ligase: Mechanism of Action

KLHDC2 functions as a substrate receptor within the CRL2 (Cullin-Ring Ligase 2) complex.[8] This complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to a substrate protein. The core mechanism involves the recognition of a C-terminal diglycine degron on substrate proteins by the Kelch beta-propeller domain of KLHDC2.[4][5] One of the prototypical substrates for KLHDC2 is Selenoprotein K (SelK), which, under conditions of selenocysteine depletion, undergoes premature translational termination, exposing a C-terminal diglycine residue that is recognized by KLHDC2.[4]

The assembly and activity of the CRL2^KLHDC2 complex are tightly regulated. KLHDC2 can exist as a self-inactivated homotetramer where its own C-terminal motif mimics a degron, preventing substrate binding. The binding of a bona fide substrate protein shifts the equilibrium towards a monomeric, active form of KLHDC2, which then assembles with CUL2, RBX1, and Elongin B/C to form the active E3 ligase complex. This complex is then activated by neddylation, a process that is essential for its ubiquitin ligase activity.[8] Small-molecule ligands targeting KLHDC2 typically bind to the same pocket that recognizes the C-terminal diglycine of its natural substrates.[9]

Caption: KLHDC2-mediated targeted protein degradation pathway.

Quantitative Data for KLHDC2 Ligands and PROTACs

The development of potent and selective KLHDC2 ligands and their corresponding PROTACs is a key focus of current research. Various biophysical and cellular assays have been employed to quantify the binding affinity of these molecules to KLHDC2 and their efficacy in degrading target proteins.

Ligand Binding Affinities

The binding affinity of small-molecule ligands to the Kelch domain of KLHDC2 is a critical parameter for their utility in PROTACs. Surface Plasmon Resonance (SPR) and thermal shift assays are commonly used to determine the dissociation constant (Kd) and the change in melting temperature (ΔTm), respectively.

| Ligand | Assay | Kd (µM) | ΔTm (°C) | Reference |

| KDRLKZ-1 | SPR | 0.36 | +6.8 | [2] |

| SJ6145 | Thermal Shift | - | - | [9] |

| SJ10278 | Thermal Shift | - | - | [9] |

| SJ46411 | Thermal Shift | - | - | [9] |

| Compound 6 | SPR | 0.16 | - | [4] |

PROTAC-Mediated Degradation

The efficacy of KLHDC2-based PROTACs is assessed by measuring their ability to induce the degradation of a target protein in cellular assays. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| KLHDC2-BRD4 PROTAC (methyl ester) | HiBiT-BRD4 | - | - | 93 | 4-6 | [2] |

| KYH1872 | CDK4, WEE1 | MOLM-14 | - | - | 24 | |

| Compound 8 (JQ1-based) | BRD4 | - | - | - | - | [5] |

| SJ46420 | BRD3 | - | - | - | - | [9] |

Experimental Protocols

The characterization of KLHDC2 ligands and PROTACs involves a series of in vitro and cellular assays. Below are detailed methodologies for some of the key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

-

Immobilization: Recombinant His-tagged BRD4-BD2 is immobilized on a CM5 sensor chip.

-

Analyte Injection: A KLHDC2-BRD4 PROTAC is injected over the sensor surface at various concentrations.

-

Ternary Complex Formation: In a subsequent step, GST-tagged KLHDC2 Kelch domain is injected in the presence of the PROTAC to measure the formation of the ternary complex.

-

Data Analysis: The binding sensograms are fitted to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. arvinas.com [arvinas.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 5. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. E3 ligase autoinhibition by C-degron mimicry maintains C-degron substrate fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Harnessing a Novel E3 Ligase: A Technical Guide to KLHDC2-IN-1 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), a therapeutic modality that commandeers the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The vast majority of PROTACs in development have relied on a limited number of E3 ubiquitin ligases, primarily CRBN and VHL.[2] The expansion of the E3 ligase toolbox is a critical step in overcoming the limitations of current PROTAC technology, such as acquired resistance and a restricted scope of degradable proteins.[1][2] This guide focuses on KLHDC2-IN-1, a novel small molecule ligand that enables the recruitment of the E3 ligase KLHDC2 for the targeted degradation of proteins.[3]

KLHDC2: A New Frontier in Targeted Protein Degradation

KLHDC2 (Kelch-like homology domain-containing protein 2) is a substrate recognition component of the cullin-2 (CUL2) ubiquitin ligase complex.[4][5] It functions as a key player in the C-end degron pathway, which is responsible for identifying and marking proteins with specific C-terminal motifs for degradation.[2][4][6][7] Specifically, KLHDC2 recognizes a diglycine motif at the C-terminus of its substrate proteins, such as Selenoprotein K (SelK).[2][4][6][7] The discovery of small molecule ligands that bind to KLHDC2 has opened the door to its utilization in PROTAC design, offering a new avenue for therapeutic intervention.[1][8]

This compound: A Potent Ligand for PROTAC Development

This compound (also referred to as Compound 6 in some literature) is a small molecule that has been identified as a potent ligand for KLHDC2.[3] It was discovered through a high-throughput fluorescence polarization-based screen designed to identify compounds that could disrupt the interaction between KLHDC2 and its natural substrate, SelK.[2][7] this compound binds to the Kelch domain of KLHDC2, the same site that recognizes the C-terminal diglycine of substrate proteins.[7] This competitive binding mode makes it an effective E3 ligase recruiter for PROTACs.

Quantitative Data: Binding Affinities and Degradation Efficiency

The development of KLHDC2-based PROTACs has been supported by robust biochemical and cellular data. The following tables summarize the key quantitative findings for KLHDC2 ligands and a resulting PROTAC degrader.

Table 1: Biochemical and Biophysical Characteristics of KLHDC2 Ligands

| Compound | Assay Type | Result |

| KDRLKZ-1 | SPR | Kd = 0.36 µM |

| Thermal Shift | ΔTm = +6.8 °C | |

| AlphaLISA | IC50 = 0.21 µM | |

| TR-FRET | IC50 = 0.31 µM | |

| This compound (Compound 6) | SPR | Kd = 160 nM |

| Compound 1 | SPR | Kd = 810 nM |

| FP | IC50 = 2.5 µM | |

| Compound 2 | SPR | Kd = 440 nM |

| FP | IC50 = 1.3 µM | |

| SelK peptide | FP | IC50 = 55 nM |

Data sourced from multiple studies.[2][6][7][8]

Table 2: Cellular Degradation Activity of a KLHDC2-based PROTAC (Compound 8)

| Target Protein | Cell Line | Assay | Time Point | Result |

| HiBiT-BRD4 | HEK293T | Luminescence | 4 hours | Dose-dependent degradation |

| HiBiT-BRD4 | HEK293T | Luminescence | 24 hours | Sustained, potent degradation |

| Endogenous BRD4 | SK-BR-3 | Western Blot | 24 hours | Dose-dependent degradation |

Compound 8 is a PROTAC synthesized by linking a derivative of this compound to a BRD4-binding ligand.[7]

Mechanism of Action: The KLHDC2-PROTAC Pathway

A PROTAC utilizing this compound operates by inducing proximity between KLHDC2 and a target protein of interest (POI). This ternary complex formation (POI-PROTAC-KLHDC2) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Caption: KLHDC2-mediated protein degradation pathway.

PROTAC Synthesis: A Conceptual Workflow

While specific, detailed synthetic protocols for this compound and its PROTAC derivatives are not fully disclosed in the public literature, a general workflow can be outlined. The synthesis of a KLHDC2-based PROTAC involves the conjugation of three key components: the KLHDC2 ligand (derived from this compound), a linker, and a ligand for the protein of interest.

Caption: General workflow for KLHDC2-based PROTAC synthesis.

Experimental Protocols: A Guide to Key Assays

The validation of this compound and its derivative PROTACs involves a series of biochemical and cell-based assays.

1. Fluorescence Polarization (FP) Assay for Ligand Screening

-

Principle: This competitive binding assay is used to identify small molecules that disrupt the interaction between KLHDC2 and a fluorescently labeled peptide derived from its natural substrate, SelK.[2][7]

-

Methodology:

-

Purified GST-tagged KLHDC2 protein is incubated with a TAMRA-labeled SelK peptide.[7]

-

The polarization of the fluorescent signal is measured. A high polarization value indicates that the small, fluorescent peptide is bound to the larger KLHDC2 protein.

-

Test compounds are added to the mixture.

-

A decrease in fluorescence polarization indicates that the test compound has displaced the labeled peptide from KLHDC2, identifying it as a potential ligand.[9]

-

2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR is used to measure the direct binding affinity (Kd) of a ligand to its target protein in real-time.[2][6][7][8]

-

Methodology:

-

Recombinant KLHDC2 protein is immobilized on an SPR sensor chip.

-

A solution containing the ligand (e.g., this compound) at various concentrations is flowed over the chip surface.

-

The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.

-

Association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[2][6][7]

-

3. Cellular Protein Degradation Assays

-

A. HiBiT-based Luminescence Assay:

-

Principle: This assay provides a quantitative measure of protein degradation in live cells. It utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a complementary polypeptide (LgBiT), a bright luminescent signal is produced.

-

Methodology:

-

HEK293T cells expressing a HiBiT-tagged version of the target protein (e.g., BRD4) are cultured.[2][7]

-

Cells are treated with the KLHDC2-based PROTAC at various concentrations and for different durations.

-

A lytic reagent containing LgBiT is added to the cells.

-

The resulting luminescence is measured, which is directly proportional to the amount of remaining HiBiT-tagged protein. A decrease in signal indicates protein degradation.[2][7]

-

-

-

B. Western Blotting:

-

Principle: This traditional method is used to visualize and semi-quantify the levels of a specific protein in cell lysates.

-

Methodology:

-

Target cells (e.g., SK-BR-3) are treated with the PROTAC for a specified period.[7]

-

Cells are lysed, and total protein is extracted.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., BRD4) and a loading control (e.g., actin).

-

A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used to visualize the protein bands.

-

The intensity of the bands is quantified to determine the extent of protein degradation relative to the control.[7]

-

-

Logical Relationships in a KLHDC2-based PROTAC

The effectiveness of a KLHDC2-based PROTAC is dependent on the successful integration of its three core components.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]

- 7. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arvinas.com [arvinas.com]

- 9. researchgate.net [researchgate.net]

Discovery of Novel Ligands for the E3 Ligase KLHDC2: A Technical Guide to Expanding the Targeted Protein Degradation Toolbox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with proteolysis-targeting chimeras (PROTACs) offering the ability to selectively eliminate disease-causing proteins. A critical component of a PROTAC is its E3 ligase-recruiting moiety. While much of the field has focused on a limited number of E3 ligases, recent efforts have sought to expand the repertoire of addressable ligases to overcome challenges such as acquired resistance and to broaden the scope of degradable targets. This technical guide details the discovery of novel small-molecule and peptide-based ligands for Kelch-like homology domain-containing protein 2 (KLHDC2), a substrate receptor for the CUL2 ubiquitin E3 ligase complex. We provide a comprehensive overview of the screening methodologies, biophysical characterization, and cellular activity of these newly identified ligands, which serve as foundational tools for the development of next-generation KLHDC2-based PROTACs.

Introduction to KLHDC2 and the C-end Degron Pathway

KLHDC2 is a substrate recognition component of the Cullin-2 (CUL2) E3 ubiquitin ligase complex.[1] It plays a key role in the C-end degron pathway, a protein homeostasis mechanism responsible for clearing proteins with specific C-terminal motifs.[2][3] KLHDC2's beta-propeller domain recognizes substrates ending in a Gly-Gly dipeptide, a feature of proteins like SelK, particularly when cellular selenomethionine levels are low.[1] The tight interaction between KLHDC2 and its substrates, with dissociation constants in the low nanomolar range, makes it an attractive target for recruitment in TPD.[1][3] By developing ligands that bind to KLHDC2, researchers can hijack this E3 ligase to induce the degradation of specific proteins of interest (POIs).

Discovery of KLHDC2 Ligands

Two primary approaches have been successfully employed to identify ligands for KLHDC2: high-throughput screening of small molecule libraries and the rational design of peptide-based ligands derived from its natural substrate, SelK.

High-Throughput Screening for Small Molecule Ligands

A fluorescence polarization (FP)-based high-throughput screen was developed to identify small molecules that competitively inhibit the interaction between KLHDC2 and a fluorescently labeled SelK-derived peptide.[4][5] This screen led to the identification of several novel scaffolds, including tetrahydroquinoline and 2-amino thiazole-based compounds.[2]

Peptide-Based Ligand Design

Capitalizing on the well-characterized interaction between KLHDC2 and its substrate SelK, researchers have designed potent peptide-based ligands.[1][6] A seven-amino-acid fragment from the C-terminus of SelK has been shown to be sufficient to recruit KLHDC2 and induce the degradation of target proteins when incorporated into a PROTAC.[3]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular activities of representative KLHDC2 ligands and derived PROTACs.

Table 1: Biochemical Binding Affinities of KLHDC2 Ligands

| Compound ID | Scaffold Type | Assay | Binding Affinity (Kd) | Reference |

| 1 | Tetrahydroquinoline | SPR | 810 nM | [2][4] |

| 2 | Tetrahydroquinoline | SPR | 440 nM | [2][4] |

| 6 | Optimized Tetrahydroquinoline | SPR | 160 nM | [4][5] |

| KDRLKZ-1 | Not Specified | SPR | 0.36 µM | [7] |

| SelK peptide | Peptide | Biochemically reconstituted systems | <20 nM | [1][3] |

Table 2: Cellular Activity of KLHDC2-Based PROTACs

| PROTAC ID | KLHDC2 Ligand | Target | Cell Line | Activity Metric | Value | Reference |

| KYH1872 | SelK peptide fragment | Kinases (e.g., WEE1, CDK4) | MOLM-14 | DC50 (HiBiT) | ~1 µM | [3] |

| 8 | Tetrahydroquinoline (cpd 6) | BRD4 | HEK293T (HiBiT-BRD4) | BRD4 Degradation | Dose-dependent | [4] |

| SJ46421 | Not Specified | BRD3BD2 | Not Specified | Not Specified | Not Specified | [8] |

| KLHDC2-BRD4 PROTAC (methyl ester) | KDRLKZ-1 derivative | BRD4 | CRISPR-edited HiBiT-BRD4 cells | BRD4 Degradation | 93% reduction in 4-6h | [7] |

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding of ligands to KLHDC2 by monitoring the change in polarization of a fluorescently labeled peptide.

-

Reagents:

-

Procedure:

-

A solution of GST-KLHDC2 (e.g., 25 nM) and the TAMRA-SelK peptide (e.g., 3.1 nM) is prepared in the assay buffer.[5]

-

Test compounds are added at various concentrations.

-

The mixture is incubated to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

A decrease in polarization indicates displacement of the labeled peptide from KLHDC2 by the test compound.[4]

-

Surface Plasmon Resonance (SPR)

SPR is employed to determine the binding kinetics and affinity (Kd) of ligands to KLHDC2.

-

Reagents:

-

Procedure:

-

His-GST-KLHDC2 is biotinylated and purified.[5]

-

The biotinylated KLHDC2 is immobilized on a streptavidin-coated sensor chip.

-

A series of concentrations of the test compound are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[2][4]

-

HiBiT-Based Cellular Degradation Assay

This assay provides a quantitative measurement of target protein degradation in living cells.

-

Materials:

-

Procedure:

-

HiBiT-tagged cells are seeded in multi-well plates.

-

Cells are treated with various concentrations of the PROTAC for a specified time (e.g., 4 or 24 hours).[4]

-

The Nano-Glo® HiBiT Lytic Reagent is added to the cells, which lyses the cells and provides the LgBiT protein and substrate for the NanoLuc® luciferase.

-

The resulting luminescence, which is proportional to the amount of remaining HiBiT-tagged protein, is measured using a luminometer.

-

Data is normalized to a vehicle control to determine the percentage of protein degradation.

-

Signaling Pathways and Experimental Workflows

References

- 1. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 6. Targeted kinase degradation via the KLHDC2 ubiquitin E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arvinas.com [arvinas.com]

- 8. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tapping into a New E3 Ligase: A Technical Guide to Small Molecule Ligands Targeting KLHDC2 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with proteolysis-targeting chimeras (PROTACs) offering a powerful strategy for eliminating disease-causing proteins. A critical component of a PROTAC is its E3 ligase-recruiting moiety. While the field has been dominated by ligands for a limited number of E3 ligases, there is a pressing need to expand the repertoire of utilized ligases to overcome challenges such as resistance and to broaden the scope of degradable targets. This technical guide provides an in-depth overview of the emerging class of small molecule ligands targeting Kelch-like homology domain-containing protein 2 (KLHDC2), a substrate-recognition component of the CUL2-RING E3 ubiquitin ligase complex. We will delve into the chemical structures, binding properties, and experimental protocols used to characterize these novel ligands, providing a resource for researchers seeking to harness KLHDC2 for TPD.

Introduction to KLHDC2 as a Target for TPD

KLHDC2 is a component of the C-end degron pathway, which recognizes proteins with a C-terminal diglycine motif for ubiquitination and subsequent proteasomal degradation.[1] Natural substrates of the CRL2-KLHDC2 complex include selenoproteins like SelK, which expose a C-terminal diglycine upon premature translational termination.[2][3] The well-defined substrate-binding pocket of the Kelch domain of KLHDC2 makes it an attractive target for the development of small molecule ligands that can recruit this E3 ligase for TPD.[2][3] By designing heterobifunctional PROTAC molecules that link a KLHDC2 ligand to a ligand for a protein of interest, researchers can induce the proximity of the target protein to the E3 ligase, leading to its ubiquitination and degradation.[4][5]

Chemical Structures and Properties of Representative KLHDC2 Ligands

While a single compound designated "KLHDC2-IN-1" is not consistently cited in the literature, several distinct chemical scaffolds have been identified as potent KLHDC2 binders. This guide will focus on representative examples from these series.

Tetrahydroquinoline-Based Ligands

High-throughput screening has identified a tetrahydroquinoline scaffold as a promising starting point for the development of KLHDC2 ligands.[2][3] Through optimization, ligands with submicromolar affinity for KLHDC2 have been developed.[2]

2-Amino Thiazole-Based Ligands

Another class of identified KLHDC2 ligands is based on a 2-amino thiazole scaffold.[2][3] These compounds also demonstrate competitive binding to the KLHDC2 Kelch domain.

Computationally Designed Ligands

Structure-based de novo design has also yielded potent small molecule ligands for KLHDC2.[4] These efforts have produced compounds that mimic the binding of the natural diglycine degron.[4]

Table 1: Physicochemical Properties of Representative KLHDC2 Ligands

| Compound ID (Scaffold) | Molecular Formula | Molecular Weight ( g/mol ) | SMILES | InChIKey |

| Compound 6 (Tetrahydroquinoline) | C₂₁H₂₂N₂O₄S | 414.48 | Structure not fully specified in search results | Not Available |

| KDRLKZ-1 (Designed Ligand) | Not Specified | Not Specified | Not Specified | Not Specified |

| SJ10278 | C₁₅H₁₅ClN₂O₅S | 386.81 | Not fully specified in search results | MOVMDJVZNRFJJJ-UHFFFAOYSA-N |

Note: Complete chemical structure data for all compounds is not publicly available in the provided search results. The table is populated with available information.

Quantitative Biological Data

The efficacy of these ligands has been quantified through various biochemical and biophysical assays. The following tables summarize the key binding and degradation data for representative KLHDC2-targeting molecules.

Table 2: In Vitro Binding and Competitive Activity of KLHDC2 Ligands

| Compound ID | Assay Type | Target | IC50 (µM) | Kd (nM) | Reference |

| Compound 1 (Tetrahydroquinoline) | FP Competition | KLHDC2 | 2.5 | 810 | [2][3] |

| Compound 2 (Tetrahydroquinoline) | FP Competition | KLHDC2 | 1.3 | 440 | [2][3] |

| Compound 3 (2-Amino Thiazole) | FP Competition | KLHDC2 | 3.6 | - | [2][3] |

| Compound 4 (2-Amino Thiazole) | FP Competition | KLHDC2 | 2.8 | - | [2][3] |

| Compound 6 (Optimized Tetrahydroquinoline) | SPR | KLHDC2 | - | 160 | [2] |

| KDRLKZ-1 | AlphaLISA | KLHDC2 | Not Specified | - | [4] |

Table 3: Cellular Degradation Activity of KLHDC2-Based PROTACs

| PROTAC ID | KLHDC2 Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| K2-B4-3 | KDRLKZ-1 derivative | BRD4 | HiBiT-BRD4 expressing cells | < 100 | > 90 | 4-6 | [4] |

| PROTAC with Compound 6 | Compound 6 | BRD4 | HEK293T (HiBiT-BRD4) | Potent degradation observed | Not Specified | 4 & 24 | [2][3] |

| SJ46420 (prodrug) | SJ46411 derivative | BRD3 | Not Specified | Selective degradation | Not Specified | Not Specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this area. Below are outlines of key experimental protocols used in the characterization of KLHDC2 ligands and PROTACs.

Fluorescence Polarization (FP) Competition Assay

This assay is used to identify and characterize compounds that competitively bind to the KLHDC2 Kelch domain, displacing a fluorescently labeled peptide derived from a natural substrate like SelK.[2][3]

Protocol Outline:

-

Reagents: Purified GST-tagged KLHDC2 protein, TAMRA-labeled SelK C-terminal peptide (e.g., TAMRA-HLRGSPPPMAGG), unlabeled SelK peptide (positive control), test compounds, and assay buffer.

-

Procedure:

-

A solution containing a fixed concentration of GST-KLHDC2 and the TAMRA-SelK peptide is prepared.

-

Increasing concentrations of the test compound are added to the wells of a microplate.

-

The mixture is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound. IC50 values are calculated from the dose-response curves.[2][3]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the direct binding affinity and kinetics (kon and koff rates) of a ligand to its target protein.[2][3]

Protocol Outline:

-

Immobilization: Recombinant KLHDC2 protein is immobilized on an SPR sensor chip.

-

Binding: A series of concentrations of the test compound (analyte) are flowed over the chip surface.

-

Detection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time as a response unit (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]

Cellular BRD4 Degradation Assay (HiBiT)

This assay quantifies the degradation of a target protein in cells following treatment with a PROTAC. The HiBiT system provides a sensitive and quantitative readout of protein levels.[4]

Protocol Outline:

-

Cell Culture: Cells engineered to express the target protein (e.g., BRD4) fused to a HiBiT tag are used.[4]

-

Treatment: Cells are treated with varying concentrations of the KLHDC2-based PROTAC for a specified period (e.g., 4, 6, or 24 hours).[3][4]

-

Lysis and Detection: A lytic reagent containing the LgBiT protein is added to the cells. The complementation of HiBiT and LgBiT forms a functional NanoLuc luciferase.

-

Luminescence Measurement: The luminescent signal, which is directly proportional to the amount of HiBiT-tagged protein, is measured using a luminometer.

-

Data Analysis: Degradation is quantified relative to vehicle-treated control cells. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is essential for a clear understanding. The following diagrams, rendered in DOT language, illustrate the KLHDC2-mediated PROTAC mechanism and a typical discovery workflow.

Caption: KLHDC2-mediated PROTAC signaling pathway.

Caption: Experimental workflow for KLHDC2 ligand discovery.

Conclusion and Future Directions

The development of small molecule ligands for KLHDC2 represents a significant advancement in the field of targeted protein degradation. The diverse chemical scaffolds identified through high-throughput screening and computational design provide a strong foundation for the creation of novel PROTACs. The ability to harness a new E3 ligase like KLHDC2 opens up possibilities for degrading a wider range of target proteins and provides alternative strategies for targets where existing PROTACs have limitations. Future work will likely focus on further optimizing the affinity and cell permeability of KLHDC2 ligands, exploring the full substrate scope of KLHDC2-based PROTACs, and investigating the potential for developing tissue- or cell type-selective degraders. The methodologies and data presented in this guide offer a valuable resource for researchers contributing to this exciting and rapidly evolving field.

References

- 1. uniprot.org [uniprot.org]

- 2. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 3. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arvinas.com [arvinas.com]

- 5. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KLHDC2 in the Ubiquitin-Proteasome System: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a myriad of cellular processes. The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them, marking them for degradation by the 26S proteasome.[1] Among the hundreds of E3 ligases, the Cullin-RING ligases (CRLs) represent the largest family. This guide focuses on the Kelch-like homology domain-containing protein 2 (KLHDC2), a substrate receptor for the Cullin 2 (CUL2)-RING E3 ubiquitin ligase complex, and its emerging role as a key player in protein degradation and a promising target for therapeutic intervention.

KLHDC2 is a component of the C-end degron pathway, a quality control mechanism that targets proteins with specific C-terminal motifs for degradation.[2][3] Its ability to recognize a simple diglycine degron has made it an attractive target for the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality that hijacks the UPS to selectively eliminate disease-causing proteins.[3][4][5] This technical guide provides an in-depth overview of KLHDC2's function within the UPS, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways to aid researchers and drug development professionals in this burgeoning field.

Core Function of KLHDC2 in the Ubiquitin-Proteasome System

KLHDC2 functions as a substrate receptor within the CRL2 E3 ubiquitin ligase complex.[6] This complex is a modular machinery where the CUL2 scaffold protein is associated with the RING-box protein 1 (RBX1), which in turn recruits the ubiquitin-charged E2 conjugating enzyme.[7] KLHDC2 binds to the CUL2-RBX1 catalytic core via the adaptor protein Elongin C (ELOC), which forms a heterodimer with Elongin B (ELOB). The primary role of KLHDC2 is to recognize and bind specific substrates, bringing them into proximity with the E2 enzyme for ubiquitination.

The substrate recognition by KLHDC2 is mediated by its Kelch domain, a β-propeller structure that forms a binding pocket for the C-terminal diglycine motif of its substrates.[8][9][10] A well-characterized substrate of KLHDC2 is Selenoprotein K (SelK), which, upon premature termination of translation, exposes a C-terminal diglycine residue that is recognized by KLHDC2.[2][8] This recognition leads to the polyubiquitination of SelK and its subsequent degradation by the proteasome.

Quantitative Data: Binding Affinities of KLHDC2

The interaction between KLHDC2 and its substrates or synthetic ligands has been quantified using various biophysical techniques. The following tables summarize key binding affinity data, providing a comparative overview for researchers.

Table 1: Binding Affinities of KLHDC2 with Substrates and Peptides

| Interacting Partner | Assay Method | Affinity (Kd / IC50) | Reference |

| SelK peptide (12 amino acids) | Octet BioLayer Interferometry | ~4 nM (Kd) | [9] |

| SelK peptide (unlabeled) | Fluorescence Polarization | 55 nM (IC50) | [2][8] |

| TAMRA-SelK peptide | Fluorescence Polarization | 25 nM (Kd) | [2][8] |

| Diglycine peptide | Competition Assay | ~360 µM (estimated affinity) | [9] |

| KYH1872 (PROTAC) | Biochemical Binding Assay | <20 nM (Kd) | [4][5] |

| KYH1886 (PROTAC) | Biochemical Binding Assay | <20 nM (Kd) | [4] |

| KYH2011 (PROTAC) | Biochemical Binding Assay | >200 nM (Kd) | [5] |

Table 2: Binding Affinities and Inhibitory Concentrations of Small Molecule Ligands for KLHDC2

| Compound | Assay Method | Affinity (Kd / IC50) | Reference |

| Compound 1 | Fluorescence Polarization | 2.5 µM (IC50) | [2][8] |

| Compound 1 | Surface Plasmon Resonance | 810 nM (Kd) | [2][8] |

| Compound 2 | Fluorescence Polarization | 1.3 µM (IC50) | [2][8] |

| Compound 2 | Surface Plasmon Resonance | 440 nM (Kd) | [2][8] |

| Compound 3 | Fluorescence Polarization | 3.6 µM (IC50) | [2][8] |

| Compound 4 | Fluorescence Polarization | 2.8 µM (IC50) | [2][8] |

| Compound 5 | Fluorescence Polarization | 760 nM (IC50) | [2][8] |

| Compound 5 | Surface Plasmon Resonance | 380 nM (Kd) | [2][8] |

| Compound 6 | Fluorescence Polarization | 670 nM (IC50) | [2][8] |

| Compound 6 | Surface Plasmon Resonance | 160 nM (Kd) | [2][3][8] |

| KDRLKZ-1 | Surface Plasmon Resonance | 0.36 µM (Kd) | [11] |

| KDRLKZ-1 | AlphaLISA | 0.21 µM (IC50) | [11] |

| KDRLKZ-1 | TR-FRET | 0.31 µM (IC50) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of KLHDC2.

Fluorescence Polarization (FP) Assay for KLHDC2 Binding

This assay is used to measure the binding affinity of peptides or small molecules to KLHDC2 in a competitive format.

Materials:

-

Purified GST-tagged KLHDC2 protein

-

TAMRA-labeled SelK peptide (e.g., TAMRA-HLRGSPPPMAGG)

-

Unlabeled competitor peptide or small molecule compound

-

Assay Buffer: 20 mM Tris pH 8.0, 200 mM NaCl, 5 mM DTT

-

384-well or 1536-well black, non-binding surface plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of GST-KLHDC2 at a final concentration of 25 nM and the TAMRA-labeled SelK peptide at a final concentration of 3.1 nM in the assay buffer.[8]

-

Prepare serial dilutions of the unlabeled competitor peptide or small molecule in the assay buffer.

-

In a multi-well plate, add the GST-KLHDC2 solution to each well.

-

Add the serially diluted competitor to the wells.

-

Incubate the mixture at room temperature for 1 hour.[8]

-

Add the TAMRA-labeled SelK peptide to each well.

-

Incubate the plate at room temperature in a shaded environment for an additional hour.[8]

-

Measure the fluorescence polarization signal using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

This assay is used to reconstitute the ubiquitination of a KLHDC2 substrate in a test tube.

Materials:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Purified KLHDC2-CUL2-RBX1 E3 ligase complex

-

Substrate protein with a C-terminal diglycine degron (e.g., a fluorescently labeled USP1 peptide)[11]

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer (5X): 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP.[12]

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against ubiquitin and the substrate

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube on ice. For a 40 µL reaction, combine:

-

8 µL of 5X Ubiquitination Buffer

-

250 ng of E1 enzyme

-

500 ng of E2 enzyme

-

0.5 µg of the KLHDC2-CUL2-RBX1 complex

-

0.5 µg of the substrate protein

-

0.5 µg of ubiquitin

-

Nuclease-free water to a final volume of 40 µL.[12]

-

-

As negative controls, prepare reactions lacking E1, E2, E3 ligase, or ATP.

-

Incubate the reactions at 37°C for 1-2 hours.[12]

-

Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.[12]

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot analysis.

-

Probe the membrane with antibodies against the substrate to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands) and against ubiquitin to confirm the formation of polyubiquitin chains.

Co-immunoprecipitation (Co-IP) to Detect KLHDC2 Interactions

This technique is used to isolate KLHDC2 and its interacting partners from cell lysates.

Materials:

-

Cells expressing tagged or endogenous KLHDC2

-

Lysis Buffer: A non-denaturing buffer such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibody against KLHDC2 or the tag

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer or a buffer with lower detergent concentration (e.g., 0.1% NP-40).

-

Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE loading buffer.

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against KLHDC2 or its tag overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against KLHDC2 and suspected interacting partners.

Signaling Pathways and Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways involving KLHDC2.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 3. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]

- 4. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. E3 ligase autoinhibition by C-degron mimicry maintains C-degron substrate fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recognition of Diglycine C-end Degron by CRL2KLHDC2 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. arvinas.com [arvinas.com]

- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel KLHDC2 Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of contemporary strategies for the discovery and characterization of novel small molecule ligands for the E3 ubiquitin ligase KLHDC2. The emergence of KLHDC2 as a target for targeted protein degradation (TPD) has spurred the development of innovative screening and design methodologies. This document details these approaches, presenting key quantitative data, experimental protocols, and visual workflows to facilitate further research and drug development in this area.

Core Strategies for Ligand Discovery

Two primary strategies have proven successful in identifying novel KLHDC2 ligands: computational de novo design and high-throughput screening.

-

Computational de novo discovery leverages the three-dimensional structure of the target protein to design novel small molecules with high predicted binding affinity. This approach was successfully employed by researchers at Arvinas, who utilized the crystal structure of the KLHDC2 Kelch domain in complex with its substrate degron, SelK, as a starting point for computer-aided drug design (CADD).[1] This method allows for a rational design process, prioritizing molecules with favorable in silico characteristics before chemical synthesis and biological testing.

-

High-throughput screening (HTS) involves the testing of large chemical libraries for activity against a specific biological target. A fluorescence polarization (FP)-based high-throughput screen was instrumental in identifying a novel tetrahydroquinoline scaffold that binds to KLHDC2.[2][3][4] This approach is advantageous for exploring a vast chemical space and identifying diverse molecular scaffolds that may not be predicted by computational methods alone.

Quantitative Data Summary

The following tables summarize the key quantitative data for novel KLHDC2 ligands identified through the aforementioned strategies.

Table 1: Ligands Identified via High-Throughput Screening

| Compound ID | Scaffold | FP IC50 (µM) | SPR Kd (nM) | Notes |

| 1 | 8-carboxy tetrahydroquinoline | 2.5 | - | Initial hit from HTS.[3] |

| 2 | 8-carboxy tetrahydroquinoline | 1.3 | - | Initial hit from HTS.[3] |

| 3 | Imidazopyridine | 3.6 | - | Initial hit from HTS.[3] |

| 4 | Imidazopyridine | 2.8 | - | Initial hit from HTS.[3] |

| 5 | Tetrahydroquinoline analog | 0.76 | 380 | Optimized analog.[4][5] |

| 6 | Tetrahydroquinoline analog | 0.67 | 160 | Optimized analog with trifluoromethoxy substitution.[3][4][5] |

Table 2: PROTAC Degradation Data

| PROTAC | KLHDC2 Ligand | Target | Degradation | Cell Line | Timepoint |

| K2-B4-5e | Methyl ester ligand | HiBiT-BRD4 | 93% reduction | CRISPR-edited cells | 4-6 hours |

| 8 | Tetrahydroquinoline scaffold | BRD4 | Dose-dependent | SK-BR-3 | 24 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for identifying and characterizing KLHDC2 ligands.

Protein Expression and Purification

The Kelch domain of human KLHDC2 (amino acids 1-362) is a key reagent for in vitro assays.[3]

-

Cloning and Expression: The KLHDC2 Kelch domain is cloned into a suitable expression vector, such as pFastBac, with an N-terminal affinity tag (e.g., Glutathione-S-transferase, GST) and a protease cleavage site (e.g., TEV).[3] Expression is typically carried out in insect cells (e.g., Sf9 or HiFive) using a baculovirus expression system.[3]

-

Purification:

-

Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.[3]

-

The lysate is incubated with an affinity resin (e.g., Glutathione Agarose) to capture the GST-tagged protein.[3]

-

After washing, the protein is eluted with a high concentration of the affinity ligand (e.g., glutathione).[3]

-

The purified protein is then dialyzed into a suitable storage buffer.[3]

-

Fluorescence Polarization (FP) Assay

This competitive binding assay is used for high-throughput screening and to determine the IC50 of hit compounds.[3][4]

-

Principle: The assay measures the change in polarization of a fluorescently labeled peptide (e.g., TAMRA-labeled SelK peptide) upon binding to the larger KLHDC2 protein. Small molecule inhibitors that compete with the peptide for binding will cause a decrease in fluorescence polarization.

-

Protocol:

-

A solution of GST-KLHDC2 (e.g., 25 nM) and the TAMRA-tagged SelK peptide (e.g., 3.1 nM) is prepared in assay buffer.[4][5]

-

This solution is dispensed into 384-well or 1536-well plates.[3][4]

-

Test compounds from a small molecule library are added to the wells.[3]

-

After incubation, the fluorescence polarization is measured using a plate reader.

-

A significant decrease in polarization indicates a potential hit.

-

For IC50 determination, dose-response curves are generated with serial dilutions of the hit compounds.[3]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of the interaction between a ligand and a protein.[3][4]

-

Principle: The ligand is immobilized on a sensor chip, and the protein is flowed over the surface. The change in the refractive index at the surface upon protein binding is measured in real-time.

-

Protocol:

Cell-Based HiBiT BRD4 Degradation Assay

This assay is used to quantify the degradation of a target protein in cells induced by a PROTAC.[1]

-

Principle: Cells are engineered to express the target protein (e.g., BRD4) with a small HiBiT tag. In the presence of a lytic reagent containing the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

-

Protocol:

-

CRISPR-edited cells expressing HiBiT-tagged BRD4 are seeded in multi-well plates.[1]

-

Cells are treated with the KLHDC2-based PROTAC at various concentrations and for different time points.

-

A lytic reagent containing LgBiT is added to the wells.

-

Luminescence is measured using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-BRD4 protein.[1]

-

Visualizing Workflows and Pathways

Graphical representations are essential for understanding complex biological processes and experimental designs.

Caption: Workflow for computational discovery of KLHDC2 ligands.

Caption: High-throughput screening funnel for KLHDC2 ligand identification.

Caption: Mechanism of KLHDC2-based PROTAC-mediated protein degradation.

References

- 1. arvinas.com [arvinas.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 4. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]

- 5. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Synthesizing BRD4 Degraders Using KLHDC2-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a compelling therapeutic target in oncology and inflammatory diseases.[1][2] Traditional small-molecule inhibitors of BRD4 have shown promise, but Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potentially more effective strategy by inducing the degradation of the BRD4 protein.[3][4] This document provides detailed protocols for the synthesis and characterization of BRD4 degraders by co-opting the E3 ligase KLHDC2, utilizing the specific ligand KLHDC2-IN-1.[5][6][7]

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (in this case, a BRD4 ligand like JQ1), a ligand for an E3 ubiquitin ligase (here, this compound), and a chemical linker that connects the two.[8] By bringing BRD4 and KLHDC2 into proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[9] The use of KLHDC2 as the E3 ligase for targeted protein degradation is a relatively recent development, expanding the toolbox beyond the more commonly used VHL and Cereblon ligases.[6][7][10]

Signaling Pathway and Mechanism of Action

BRD4 functions as a scaffold for transcriptional machinery by binding to acetylated histones, thereby regulating the expression of key oncogenes like c-Myc.[1][2] The synthesized PROTAC, by recruiting KLHDC2, hijacks the cell's ubiquitin-proteasome system to eliminate BRD4, thus downregulating the expression of these target genes.

Caption: Mechanism of BRD4 degradation via a KLHDC2-recruiting PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a representative BRD4 degrader synthesized using this ligand.

Table 1: Binding Affinity of KLHDC2 Ligands

| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| This compound | KLHDC2 | SPR | 160 nM | [5][7] |

| SelK peptide | KLHDC2 | FP | <10 nM |[10] |

Table 2: Activity of a Representative BRD4-KLHDC2 PROTAC (Compound 8 in Zhou et al.)

| PROTAC | Target Degradation | Assay | Cell Line | DC50 | Dmax | Time Point | Reference |

|---|---|---|---|---|---|---|---|

| Compound 8 | HiBiT-BRD4 | Luminescence | HEK293T | ~100-300 nM | >90% | 24 hr | [7] |

| Compound 8 | Endogenous BRD4 | Western Blot | SK-BR-3 | ~300 nM | >80% | 24 hr |[7] |

Experimental Protocols

Protocol 1: Synthesis of a BRD4-KLHDC2 PROTAC

This protocol describes a general method for synthesizing a BRD4 degrader by coupling a JQ1 derivative with this compound via a linker. This is a representative synthesis; linker length and composition may need to be optimized.[11][12]

Caption: General workflow for the synthesis of a BRD4-KLHDC2 PROTAC.

Materials:

-

JQ1 derivative with a carboxylic acid-terminated linker

-

This compound with an amine-terminated linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

-

Reverse-phase HPLC system

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the JQ1-linker-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the this compound-linker-NH2 (1.1 eq) in anhydrous DMF.

-

Add the this compound solution to the activated JQ1 solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product by high-resolution LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: HiBiT-BRD4 Cellular Degradation Assay

This protocol is used to quantify the degradation of BRD4 in living cells in a high-throughput manner. It utilizes cells engineered to express BRD4 fused to a small HiBiT tag, which generates luminescence upon addition of a detection reagent.[7][10]

Materials:

-

HEK293T cells stably expressing HiBiT-BRD4

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

PROTAC compounds dissolved in DMSO

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White, opaque 96-well plates suitable for luminescence assays

-

Luminometer

Procedure:

-

Seed HEK293T-HiBiT-BRD4 cells in white, opaque 96-well plates at a density of 10,000 cells per well in 100 µL of media.

-

Incubate the cells at 37°C and 5% CO₂ for 24 hours.

-

Prepare serial dilutions of the PROTAC compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the diluted PROTACs. Include a vehicle control (DMSO only).

-

Incubate the plates for the desired time points (e.g., 4, 8, 24 hours) at 37°C.

-

After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

-

Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.

-

Add 100 µL of the lytic reagent to each well.

-

Shake the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of remaining BRD4. Plot the results to determine DC50 values.

Protocol 3: Endogenous BRD4 Degradation by Western Blot

This protocol confirms the degradation of endogenous BRD4 in a relevant cell line (e.g., a cancer cell line sensitive to BRD4 inhibition).[7][13]

Materials:

-

SK-BR-3 or other relevant cancer cell line

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

PROTAC compounds dissolved in DMSO

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of the PROTAC compound (and a vehicle control) for 24 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

Perform densitometry analysis to quantify the reduction in BRD4 levels relative to the loading control and normalized to the vehicle-treated sample.

Conclusion

The development of PROTACs that recruit novel E3 ligases like KLHDC2 is expanding the possibilities for targeted protein degradation.[6][7][14] The protocols and data presented here provide a framework for the synthesis and evaluation of BRD4 degraders using this compound. Successful execution of these experiments will enable researchers to develop potent and selective degraders of BRD4, offering valuable tools for basic research and potential starting points for therapeutic development.[15]

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. arvinas.com [arvinas.com]

- 7. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of KLHDC2 as an efficient proximity-induced degrader of K-RAS, STK33, β-catenin, and FoxP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

Application Notes: KLHDC2-IN-1 for Targeted Protein Degradation

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. This is often achieved using heterobifunctional molecules called proteolysis-targeting chimeras (PROTACs). PROTACs consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

While much of the initial focus in TPD has been on the E3 ligases VHL and Cereblon, there is a growing interest in expanding the repertoire of available E3 ligases to overcome potential resistance mechanisms and to provide tissue- or cell-specific protein degradation.[1][2] KLHDC2 (Kelch-like homology domain-containing protein 2) has emerged as a promising alternative E3 ligase for TPD.[1][2][3] KLHDC2 is a substrate receptor for the CUL2 E3 ligase complex and recognizes proteins with C-terminal diglycine degrons.[2][3]

Small-molecule ligands, such as KLHDC2-IN-1 and its analogs, have been developed to recruit KLHDC2 for the degradation of specific proteins of interest.[1][2] These ligands can be incorporated into PROTACs to effectively degrade targets such as BRD4 and the androgen receptor (AR).[4][5][6]

Mechanism of Action

This compound based PROTACs function by inducing the formation of a ternary complex between the KLHDC2 E3 ligase and the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Data Presentation

The following tables summarize the quantitative data for representative KLHDC2-targeting ligands and PROTACs from published studies.

Table 1: Biochemical and Biophysical Binding Data of KLHDC2 Ligands

| Compound | Assay | Target | Kd (µM) | IC50 (µM) | Thermal Shift (°C) |

| KDRLKZ-1 | SPR | KLHDC2KD | 0.36 | ||

| KDRLKZ-1 | AlphaLISA | KLHDC2KD | 0.21 | ||

| KDRLKZ-1 | TR-FRET | KLHDC2KD | 0.31 | ||

| KDRLKZ-1 | Thermal Shift | KLHDC2KD | +6.8 | ||

| Compound 1 | SPR | KLHDC2 | 0.81 | ||

| Compound 1 | FP | KLHDC2 | 2.5 | ||

| Compound 2 | SPR | KLHDC2 | 0.44 | ||

| Compound 2 | FP | KLHDC2 | 1.3 | ||

| Compound 6 | SPR | KLHDC2 | 0.16 |

Data sourced from multiple references.[1][2]

Table 2: Cellular Degradation Activity of KLHDC2-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Time (h) |

| K2-B4-5e | HiBiT-BRD4 | PC-3 | ~0.1 | >90 | 6 |

| K2-B4-3e | HiBiT-BRD4 | PC-3 | ~1 | ~80 | 6 |

| PROTAC 8 | HiBiT-BRD4 | HEK293T | ~0.5 | ~75 | 24 |

| KYH1872 | WEE1 | MOLM-14 | ~1 | >50 | 24 |

| KYH1872 | CDK4 | MOLM-14 | ~1 | >50 | 24 |

Data sourced from multiple references.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to compete with a fluorescently labeled probe for binding to KLHDC2.

-

Materials:

-

Recombinant GST-tagged KLHDC2 protein

-

TAMRA-labeled SelK C-terminal peptide (e.g., TAMRA-HLRGSPPPMAGG)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Test compounds (e.g., this compound)

-

384-well, black, non-binding surface plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of GST-KLHDC2 and TAMRA-SelK peptide in assay buffer. The final concentrations should be optimized, for example, 25 nM protein and 3.12 nM peptide.[2]

-

Add the protein-peptide mixture to the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a DMSO control.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission for TAMRA).

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

2. Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is used to measure the direct binding of a ligand to KLHDC2 and to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

-

Materials:

-

Recombinant biotinylated-His-GST-KLHDC2 protein

-

SPR instrument (e.g., Biacore)

-

SA (Streptavidin) sensor chip

-

Running buffer (e.g., 50 mM Tris pH 8.0, 250 mM NaCl, 0.05% Tween 20, 0.1 mM DTT, 2% DMSO)[8]

-

Test compounds

-

-

Procedure:

-

Immobilize the biotinylated KLHDC2 protein onto the streptavidin sensor chip to a level of approximately 4000-4500 response units (RU).[8]

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate (e.g., 10 µL/min) for a defined period (e.g., 60 seconds).[8]

-

Allow the compound to dissociate by flowing running buffer over the chip.

-

Regenerate the sensor surface if necessary.

-

Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd, and Kd).

-

3. HiBiT Cellular Protein Degradation Assay

This bioluminescent assay quantifies the degradation of a target protein in living cells.

-

Materials:

-